2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 5-oxaspiro[3.5]nonan-8-yl substituent. The Fmoc group is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The spirocyclic 5-oxaspiro[3.5]nonane moiety introduces conformational rigidity, which can influence peptide backbone geometry and enhance resistance to enzymatic degradation.
Properties
CAS No. |
1690551-94-0 |
|---|---|
Molecular Formula |
C25H27NO5 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid |
InChI |
InChI=1S/C25H27NO5/c27-23(28)22(16-10-13-31-25(14-16)11-5-12-25)26-24(29)30-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-22H,5,10-15H2,(H,26,29)(H,27,28) |
InChI Key |
KGDURSJCUICWCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CCO2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Fmoc-Protected Amino Acids
2-{[2-(4-Bromophenyl)-7-[[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic Acid
- Key Difference : Replaces the oxygen in the spiro ring with nitrogen (7-aza substitution) .
- Impact: Increased basicity due to the nitrogen atom. Molecular Weight (MW): 576.49 g/mol vs. ~423 g/mol (estimated for the target compound).
2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1λ⁶-thiomorpholin-2-yl)acetic Acid
Linear and Acyclic Fmoc-Protected Amino Acids
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic Acid
- Key Difference : Features a linear pentyl chain instead of a spiro system .
- Impact :
- Reduced steric hindrance and conformational flexibility.
- Lower MW (383.40 g/mol) compared to the spiro compound.
- Likely higher lipophilicity due to the alkyl chain.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic Acid
Physicochemical and Functional Comparisons
Structural Rigidity
- Target Compound: The 5-oxaspiro[3.5]nonane imposes a bicyclic constraint, limiting rotational freedom. This is advantageous in peptide design for stabilizing β-turns or α-helices .
Electronic Effects
- Oxa-Spiro vs. Aza-Spiro: The oxygen atom in the target compound’s spiro ring donates electron density, while nitrogen in aza-spiro analogs can act as a hydrogen-bond acceptor or donor .
- Thiomorpholine Derivative : The sulfone group introduces strong electron-withdrawing effects, altering reactivity in coupling reactions .
Data Table: Key Properties of Selected Compounds
*Estimated based on structural similarity.
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